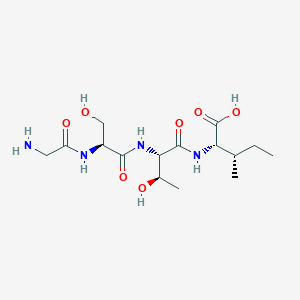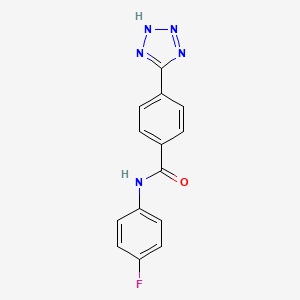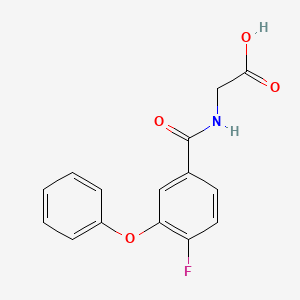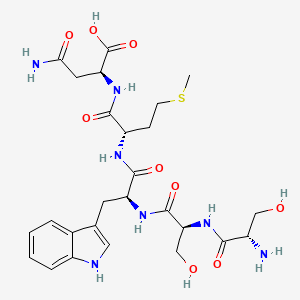
1-(Diazidomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diazidomethyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a diazidomethyl group
Vorbereitungsmethoden
The synthesis of 1-(Diazidomethyl)naphthalene typically involves the reaction of naphthalene derivatives with azidating agents under controlled conditions. One common method involves the use of sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
1-(Diazidomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazido group into amine or other functional groups, depending on the reducing agent used.
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-(Diazidomethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 1-(Diazidomethyl)naphthalene involves its ability to undergo various chemical transformations, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(Diazidomethyl)naphthalene can be compared with other naphthalene derivatives, such as:
1,5-Naphthalene diisocyanate: Used in the production of polyurethanes with high mechanical strength.
Naphthalene diimides: Known for their electronic properties and applications in organic electronics.
Diazanaphthalenes: Aromatic heterocyclic compounds with nitrogen atoms replacing carbon atoms in the naphthalene ring.
The uniqueness of this compound lies in its diazido group, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
143468-06-8 |
|---|---|
Molekularformel |
C11H8N6 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
1-(diazidomethyl)naphthalene |
InChI |
InChI=1S/C11H8N6/c12-16-14-11(15-17-13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI-Schlüssel |
PMBSZPYHHFLRLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)

![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)


![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)

![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)

stannane](/img/structure/B12542085.png)
